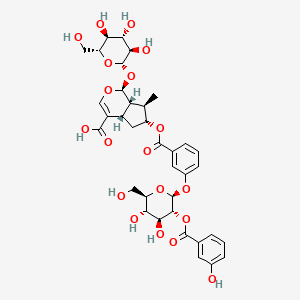

Gentiiridosides A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H42O19 |

|---|---|

Molecular Weight |

778.7 g/mol |

IUPAC Name |

(1S,4aS,6R,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(3-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C36H42O19/c1-14-21(10-19-20(31(45)46)13-49-34(24(14)19)55-35-29(44)27(42)25(40)22(11-37)52-35)51-32(47)16-5-3-7-18(9-16)50-36-30(28(43)26(41)23(12-38)53-36)54-33(48)15-4-2-6-17(39)8-15/h2-9,13-14,19,21-30,34-44H,10-12H2,1H3,(H,45,46)/t14-,19+,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+,34-,35-,36+/m0/s1 |

InChI Key |

DLDCKKYBXVXTGC-LQFGKNSYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)OC5C(C(C(C(O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

Gentiopicroside's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of gentiopicroside in oncology research.

Gentiopicroside, a major secoiridoid glycoside extracted from plants of the Gentiana genus, has emerged as a compound of significant interest in cancer research.[1][2][3] Accumulating evidence from in vitro and in vivo studies demonstrates its potential to inhibit cancer progression through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of cell migration and invasion. This technical guide provides a comprehensive overview of the molecular mechanisms of action of gentiopicroside in cancer cells, with a focus on key signaling pathways, experimental data, and detailed methodologies for researchers in drug development and oncology.

Core Anti-Cancer Mechanisms of Gentiopicroside

Gentiopicroside exerts its anti-tumor effects through a multi-pronged approach, targeting fundamental processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which gentiopicroside inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This is achieved primarily through the mitochondrial apoptotic pathway.[4][5]

Key Events:

-

Mitochondrial Membrane Potential (MMP) Disruption: Gentiopicroside treatment leads to a dose-dependent loss of mitochondrial transmembrane potential. In OVCAR-3 ovary cancer cells, the percentage of cells with depolarized mitochondria increased from 5.2% in untreated cells to 67.3% in cells treated with 100 μM of gentiopicroside.

-

Modulation of Apoptosis-Related Proteins: The compound alters the expression of key proteins involved in the apoptotic cascade.

-

Upregulation of Pro-Apoptotic Proteins: Gentiopicroside treatment increases the expression of Bax, cytochrome c, cleaved caspase-3, cleaved caspase-9, and cleaved PARP-1.

-

Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of the anti-apoptotic protein Bcl-2 is observed, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.

-

Cell Cycle Arrest

Gentiopicroside has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The most consistently observed effect is an arrest at the G2/M phase of the cell cycle.

-

In SKOV3 ovarian cancer cells, treatment with 40 µM gentiopicroside led to an increased number of cells in the G2 phase.

-

Similarly, in HeLa cervical cancer cells and HT-295 colon cancer cells, gentiopicroside induced a dose-dependent G2/M phase arrest.

Inhibition of Cell Migration and Invasion

The metastatic potential of cancer cells is a critical factor in patient prognosis. Gentiopicroside has demonstrated the ability to inhibit the migration and invasion of cancer cells.

-

In SKOV3 ovarian cancer cells, 20 μM of gentiopicroside reduced cell migration and motility in a dose-dependent manner.

-

The compound also suppressed the migration and invasion potential of HT-295 colon cancer cells. This effect is partly attributed to the regulation of matrix metalloproteinase expression.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of gentiopicroside on different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Time (hours) | Reference |

| OVCAR-3 | Ovarian | 22.4 | 24 | |

| OVCAR-3 | Ovarian | 8.2 | 48 | |

| SKOV3 | Ovarian | 20 | Not Specified | |

| AGS | Gastric | Not Specified | Not Specified | |

| HGC27 | Gastric | Not Specified | Not Specified | |

| HeLa | Cervical | Not Specified | Not Specified | |

| HT-295 | Colon | Not Specified | Not Specified |

Table 1: IC50 Values of Gentiopicroside in Various Cancer Cell Lines.

| Cell Line | Treatment Condition | Effect | Reference |

| OVCAR-3 | 20, 40, and 100 μM gentiopicroside for 48 hours | Increased expression: Cleaved PARP-1, cytochrome c, caspase-3, caspase-9. Decreased expression: NF-κB, Bcl-2. | |

| SKOV3 | Gentiopicroside (concentration not specified) | Increased Bax/Bcl-2 ratio. | |

| AGS | 50 µM and 100 µM gentiopicroside | Increased expression: Cleaved Caspase-3, Cleaved PARP, Bax, Cytochrome c. Decreased expression: Bcl-2. | |

| HGC27 | 50 µM and 100 µM gentiopicroside | Increased expression: Cleaved Caspase-3, Cleaved PARP, Bax, Cytochrome c. Decreased expression: Bcl-2. | |

| HT-295 | Gentiopicroside (dose-dependent) | Increased expression: Caspase-3, caspase-8, caspase-9, Bax. Decreased expression: Bcl-2. | |

| Gastric Cancer Cells | Gentiopicroside (concentration dependent) | Increased expression: Bax, Keap1. Decreased expression: Bcl-2, PCNA, Nrf2, ARE. |

Table 2: Gentiopicroside's Effect on Protein Expression Levels.

| Cell Line | Treatment Condition | Effect | Reference |

| OVCAR-3 | 20, 40, and 100 µM gentiopicroside | Increased percentage of cells with depolarized mitochondria from 5.2% (control) to 16.7%, 44.5%, and 67.3% respectively. | |

| SKOV3 | 40 µM gentiopicroside | Increased number of cells in the G2 phase of the cell cycle. | |

| HeLa | Gentiopicroside (dose-dependent) | Arrested cells at the G2/M phase. | |

| HT-295 | Gentiopicroside (dose-dependent) | Induced cell cycle arrest at the G2/M phase. |

Table 3: Cellular Effects of Gentiopicroside.

Key Signaling Pathways Modulated by Gentiopicroside

Gentiopicroside's anti-cancer activities are mediated through its interaction with several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Gentiopicroside has been shown to inhibit the NF-κB signaling pathway in ovarian cancer cells.

-

Mechanism: Gentiopicroside treatment leads to a dose-dependent downregulation of NF-κB expression. This inhibition contributes to the induction of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in various cancers. Gentiopicroside has been found to inhibit this pathway, particularly in gastric cancer.

-

Mechanism: Gentiopicroside downregulates the expression of the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits the phosphorylation of PI3K and Akt in a dose-dependent manner. This inhibition of the EGFR/PI3K/Akt axis contributes to the suppression of gastric cancer progression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Gentiopicroside has been shown to modulate the MAPK and Akt signaling pathways in cervical cancer cells.

-

Mechanism: In HeLa cells, gentiopicroside inhibits cell migration and regulates matrix metalloproteinase expression through the MAPK and Akt signaling pathways, with MAPK1 identified as a potential underlying target.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a major regulator of cellular antioxidant responses. In some contexts, its inhibition can lead to increased oxidative stress and promote apoptosis in cancer cells.

-

Mechanism: In gastric cancer cells, gentiopicroside is suggested to promote oxidative stress and apoptosis by inhibiting the Keap1/Nrf2/ARE signaling pathway. This leads to decreased expression of Nrf2 and Antioxidant Response Element (ARE), and a subsequent reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Detailed Methodologies

The following are generalized protocols for key experiments cited in the research on gentiopicroside. Researchers should optimize these protocols for their specific experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of gentiopicroside on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., OVCAR-3, SKOV3, HeLa) in 96-well plates at a density of 2 × 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of gentiopicroside (e.g., 0, 2.5, 5, 10, 20, 40, 100 μM) or a vehicle control (e.g., 0.1% DMSO) for specified time periods (e.g., 24 or 48 hours).

-

MTT Addition: Add 3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl tetrazolium bromide (MTT) solution (10 mg/ml) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the growth inhibition ratio and determine the half-maximal inhibitory concentration (IC50) values from the viability curves.

Apoptosis Analysis (Fluorescence Microscopy)

This method is used to visualize the morphological changes associated with apoptosis.

-

Cell Treatment: Treat cells with gentiopicroside as described for the MTT assay.

-

Staining: Use a double staining method with acridine orange and propidium iodide to differentiate between viable, apoptotic, and necrotic cells.

-

Microscopy: Observe the stained cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented chromatin.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Treatment: Treat cells with gentiopicroside.

-

Staining: Use a fluorescent dye such as rhodamine-123.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with depolarized mitochondria.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, Bcl-2, caspase-3, caspase-9, PARP-1, cytochrome c, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with gentiopicroside.

-

Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of gentiopicroside on the migratory and invasive potential of cancer cells.

-

Chamber Preparation: Use Transwell chambers with or without a Matrigel coating for invasion and migration assays, respectively.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

-

Treatment: Add gentiopicroside to the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for a specified period to allow for cell migration or invasion.

-

Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface. Count the stained cells under a microscope.

Conclusion and Future Perspectives

Gentiopicroside demonstrates significant anti-cancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion in various cancer cell types. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK highlights its potential as a multi-targeted therapeutic agent.

Further research is warranted to fully elucidate the intricate molecular mechanisms of gentiopicroside and to evaluate its efficacy and safety in preclinical and clinical settings. Investigating its potential synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies in cancer treatment. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic promise of gentiopicroside in oncology.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Gentiopicroside: An Updated Review of Its Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Gentiopicroside exerts convincing antitumor effects in human ovarian carcinoma cells (SKOV3) by inducing cell cycle arrest, mitochondrial mediated apoptosis and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Gentiopicroside: A Technical Guide to its Discovery and Isolation from Gentiana lutea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiopicroside, a secoiridoid glycoside, is the principal bitter compound in the roots of Gentiana lutea (Great Yellow Gentian) and is responsible for many of its traditional medicinal properties. First isolated in 1862, this molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the discovery and key methodologies for the extraction, isolation, and purification of gentiopicroside from Gentiana lutea. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and a clear understanding of the workflows involved in obtaining this valuable bioactive compound.

Introduction

Gentiana lutea, a perennial herbaceous plant native to the mountainous regions of central and southern Europe, has a long history of use in traditional medicine, primarily as a bitter tonic to aid digestion.[1] The primary constituent responsible for its intense bitterness and many of its therapeutic effects is gentiopicroside.[1] The discovery of gentiopicroside dates back to 1862, marking a significant milestone in the phytochemical investigation of the Gentiana genus.[1][2]

Gentiopicroside is a secoiridoid glycoside with the molecular formula C₁₆H₂₀O₉ and a molecular weight of 356.32 g/mol . It is an off-white crystalline powder, readily soluble in methanol and water, and almost insoluble in ether. The structure of gentiopicroside, featuring a secoiridoid aglycone linked to a glucose molecule, is fundamental to its chemical properties and biological activities. This guide will focus on the practical aspects of isolating this compound from its natural source, Gentiana lutea.

Physicochemical Properties of Gentiopicroside

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₉ | |

| Molecular Weight | 356.32 g/mol | |

| Appearance | Off-white crystalline powder | |

| Solubility | Soluble in methanol and water; sparingly soluble in ether | |

| CAS Number | 20831-76-9 |

Quantitative Analysis of Gentiopicroside in Gentiana lutea

The concentration of gentiopicroside in Gentiana lutea can vary depending on the plant part, age, and geographical location. The roots and rhizomes are the primary sources for extraction.

Table 1: Gentiopicroside Content in Gentiana lutea

| Plant Part | Extraction Solvent | Gentiopicroside Concentration | Reference |

| Roots | Methanol-50% | 1805 ± 62 mg/L of extract | |

| Rhizome | Methanol | 6.61 mg/g of dry root | |

| Principal Roots | Methanol | 5.72 mg/g of dry root | |

| Secondary Roots | Methanol | 5.70 mg/g of dry root | |

| Commercial Root Samples | Not specified | Up to 9.53% |

Experimental Protocols for Isolation and Purification

The isolation of gentiopicroside from Gentiana lutea involves initial extraction followed by one or more chromatographic purification steps. Both traditional and modern chromatographic techniques have been successfully employed.

General Extraction of Gentiopicroside from Gentiana lutea Roots

A preliminary extraction is the first step to obtaining a crude extract enriched with gentiopicroside.

Protocol:

-

Plant Material Preparation: Air-dry the roots and rhizomes of Gentiana lutea at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in a suitable solvent. Methanol or aqueous methanol (50-70%) are commonly used. A typical solid-to-solvent ratio is 1:10 to 1:50 (g/mL).

-

Extraction Method: Perform the extraction using techniques such as maceration with stirring, soxhlet extraction, or ultrasound-assisted extraction (UAE) for improved efficiency. For UAE, typical parameters can be a 30-minute extraction time at a temperature of 60-80°C.

-

Filtration and Concentration: Filter the resulting mixture to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography

This is a traditional and cost-effective method for the initial purification of gentiopicroside.

Protocol:

-

Column Packing: Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. Common solvent systems include:

-

n-Butanol:Acetic Acid:Water (12:3:5 v/v/v)

-

Chloroform:Methanol:Water (80:18:2 v/v/v)

-

-

Fraction Collection: Collect fractions of the eluate in test tubes.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing gentiopicroside. Combine the pure fractions and evaporate the solvent to yield purified gentiopicroside.

Purification by Centrifugal Partition Chromatography (CPC) and Fast Centrifugal Partition Chromatography (FCPC)

CPC and FCPC are liquid-liquid chromatography techniques that offer high-throughput and scalable purification without the use of solid stationary phases.

Protocol for CPE followed by Preparative HPLC:

-

Crude Extract Preparation: Prepare a hydroalcoholic extract of Gentiana lutea roots.

-

CPE System Preparation:

-

Solvent System: Utilize a biphasic solvent system such as heptane:ethyl acetate:ethanol:water (1:8:3:5 v/v/v/v).

-

Operation: Operate the CPE column in elution-extrusion mode.

-

-

Fractionation: Inject the crude extract into the CPE system to obtain gentiopicroside-enriched fractions. A study reported obtaining gentiopicroside with >90% purity at this stage.

-

Preparative HPLC: Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve higher purity. This step can increase the purity to >96%.

Protocol for FCPC:

-

Crude Extract Preparation: Prepare an ethanolic extract of Gentiana lutea roots.

-

FCPC System Preparation:

-

Solvent System: A common solvent system is Ethyl Acetate:Isopropanol:Water (7:3:10 v/v/v).

-

Operating Parameters (1L Rotor):

-

Flow rate: 50 ml/min

-

Rotation speed: 1200 rpm

-

-

-

Purification: Inject the extract into the FCPC system.

-

Detection and Collection: Monitor the eluate at 254 nm and collect the fractions containing gentiopicroside.

Table 2: Comparison of Gentiopicroside Purification Methods

| Method | Starting Material | Solvent/Mobile Phase | Purity | Recovery/Yield | Reference |

| CPE followed by Prep-HPLC | Hydroalcoholic root extract | Heptane:Ethyl Acetate:Ethanol:Water (1:8:3:5) | >96% | 2.21 g from 31.5 g of extract | |

| FCPC (1L Rotor) | Ethanolic root extract (11% gentiopicroside) | Ethyl Acetate:Isopropanol:Water (7:3:10) | 95.6% | 87% | |

| FCPC (5L Rotor) | Ethanolic root extract | Ethyl Acetate:Isopropanol:Water (7:3:10) | 95.1% | 89% | |

| Silica Gel Column Chromatography | Methanolic root extract | Chloroform:Methanol:Water (80:18:2) and other gradients | High purity achievable | Not specified |

Visualization of Isolation Workflow

The following diagram illustrates a general workflow for the isolation and purification of gentiopicroside from Gentiana lutea.

Caption: General workflow for the isolation of gentiopicroside.

Conclusion

The isolation of gentiopicroside from Gentiana lutea is a well-established process with a variety of available techniques to suit different laboratory scales and purity requirements. While traditional silica gel column chromatography remains a viable and cost-effective method for smaller-scale purifications, modern liquid-liquid chromatographic techniques such as Centrifugal Partition Chromatography (CPE) and Fast Centrifugal Partition Chromatography (FCPC) offer significant advantages in terms of speed, scalability, and the elimination of solid stationary phases. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to efficiently isolate gentiopicroside for further pharmacological investigation and potential therapeutic applications. The continued exploration and optimization of these isolation methods will be crucial in unlocking the full potential of this historically significant medicinal compound.

References

Gentiopicroside and Its Derivatives: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound isolated from plants of the Gentiana genus, which have a long history of use in traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of gentiopicroside and its derivatives, focusing on its diverse therapeutic effects, mechanisms of action, and pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Gentiopicroside has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and antitumor effects.[1][4]

Pharmacological Activities

Gentiopicroside exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutic agents. Its multifaceted effects are attributed to its ability to modulate various cellular and molecular pathways.

Anti-inflammatory and Anti-rheumatic Activity

Gentiopicroside has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-8). The anti-inflammatory mechanism is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, gentiopicroside and its derivatives act as inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In models of rheumatoid arthritis, gentiopicroside has been shown to alleviate symptoms by suppressing the proliferation and migration of fibroblast-like synoviocytes.

Antioxidant Effects

Gentiopicroside exerts significant antioxidant effects primarily through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. Gentiopicroside promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes. This activity helps to mitigate oxidative damage implicated in various diseases.

Hepatoprotective Properties

The hepatoprotective effects of gentiopicroside have been extensively studied. It has been shown to protect the liver from damage induced by various toxins, including alcohol and chemical agents like α-naphthylisothiocyanate and carbon tetrachloride. The mechanisms underlying its hepatoprotective activity include the mitigation of mitochondrial dysfunction, reduction of oxidative stress, and regulation of lipid metabolism. Gentiopicroside has also been found to improve non-alcoholic steatohepatitis (NASH) by activating PPARα and suppressing HIF-1α signaling pathways.

Neuroprotective Activity

Gentiopicroside and its derivatives exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. It has been shown to protect neurons from inflammatory damage mediated by astrocytes by inhibiting the NF-κB and MAPK signaling pathways. Additionally, a derivative of gentiopicroside has been found to improve cognitive deficits in a mouse model of Alzheimer's disease by activating the Wnt signaling pathway.

Antitumor Effects

Emerging evidence suggests that gentiopicroside possesses antitumor activity against various cancer cell lines. It can inhibit cell growth and migration in cervical cancer and induce apoptosis in ovarian cancer cells. The anticancer mechanism involves the modulation of signaling pathways such as MAPK and Akt.

Pharmacokinetics and Derivatives

Pharmacokinetic studies in animal models have shown that gentiopicroside is rapidly absorbed after oral administration, but its bioavailability can be low. Its metabolism primarily occurs in the intestine, mediated by gut flora. To improve its pharmacological properties, various derivatives of gentiopicroside have been synthesized. These derivatives, often with increased lipophilicity, have shown enhanced anti-inflammatory activities compared to the parent compound.

Data Summary

The following tables summarize key quantitative data regarding the pharmacological profile of gentiopicroside and its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Gentiopicroside

| Cell Line | Stimulant | Parameter Measured | Concentration of Gentiopicroside | Inhibition (%) | Reference |

| RAW 264.7 | LPS | NO Production | 100 µg/mL | - | |

| RAW 264.7 | LPS | PGE2 Production | 100 µg/mL | - | |

| RAW 264.7 | LPS | IL-6 Production | 100 µg/mL | - | |

| RA-FLS | TNF-α | IL-1β mRNA | 5-25 µM | Dose-dependent decrease | |

| RA-FLS | TNF-α | IL-6 mRNA | 5-25 µM | Dose-dependent decrease |

Table 2: In Vivo Anti-inflammatory Activity of Gentiopicroside Derivatives

| Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| P23 | Xylene-induced mouse ear swelling | 0.28 mmol/kg | 57.26 | |

| Celecoxib (Control) | Xylene-induced mouse ear swelling | 0.28 mmol/kg | 46.05 |

Table 3: Pharmacokinetic Parameters of Gentiopicroside in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Oral (GPS alone) | 150 mg/kg | 5.78 ± 2.24 | 0.75 ± 0.62 | 3.35 ± 0.76 | 32.67 ± 12.9 | - | |

| Oral (Decoction) | 150 mg/kg | 10.53 ± 3.20 | 1.60 ± 0.76 | - | 83.49 ± 20.8 | - | |

| Intravenous | 30 mg/kg | - | - | - | - | - |

Mechanisms of Action: Signaling Pathways

Gentiopicroside exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Caption: Gentiopicroside's anti-inflammatory mechanism of action.

Caption: Gentiopicroside's antioxidant mechanism via the Keap1-Nrf2 pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological profile of gentiopicroside.

In Vitro Anti-inflammatory Assay

Objective: To assess the inhibitory effect of gentiopicroside on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 mouse macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of gentiopicroside for a specified period (e.g., 2 hours).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): The levels of these mediators in the supernatant are quantified using specific ELISA kits.

-

-

Data Analysis: The inhibitory effect of gentiopicroside is calculated as the percentage reduction in the production of inflammatory mediators compared to the LPS-stimulated control group.

Caption: Workflow for in vitro anti-inflammatory assay.

Animal Model of Hepatoprotective Activity

Objective: To evaluate the protective effect of gentiopicroside against chemically-induced liver injury in an animal model.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Inducing Agent: Carbon tetrachloride (CCl4) or alcohol.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into several groups: control, model (inducing agent only), positive control (e.g., silymarin), and gentiopicroside treatment groups (different doses).

-

Treatment: Gentiopicroside is administered orally for a specific period before and/or after the induction of liver injury.

-

Induction of Liver Injury: A single or repeated dose of the inducing agent is administered (e.g., intraperitoneal injection of CCl4).

-

Sample Collection: After a defined period, blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and other relevant markers are measured.

-

Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) for microscopic evaluation of liver damage.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in liver homogenates are determined.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of gentiopicroside after oral and intravenous administration.

Animal Model: Male Wistar or Sprague-Dawley rats.

Methodology:

-

Catheterization: For intravenous administration and blood sampling, rats are often cannulated in the jugular vein.

-

Drug Administration: Gentiopicroside is administered either orally (by gavage) or intravenously.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of gentiopicroside in plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, T1/2, and AUC are calculated using appropriate software.

Conclusion

Gentiopicroside and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and other disease processes underscores their therapeutic potential. While the parent compound exhibits some limitations in terms of bioavailability, the development of derivatives with improved pharmacokinetic profiles is an active area of research. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of gentiopicroside and its analogues in various human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and application of these valuable natural products.

References

- 1. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gentiopicroside improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]

In Vitro Anti-inflammatory Effects of Gentiopicroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Gentiopicroside (GPS), a major secoiridoid glycoside isolated from plants of the Gentiana species. The document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes the involved signaling pathways to support further research and development of Gentiopicroside as a potential anti-inflammatory agent.

Quantitative Data Summary

The anti-inflammatory effects of Gentiopicroside have been quantified in various in vitro models. The following tables summarize the inhibitory activities of Gentiopicroside on the production of key inflammatory mediators.

Table 1: Inhibitory Effects of Gentiopicroside on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Line | Inflammatory Stimulus | Mediator | Gentiopicroside Concentration | % Inhibition | IC50 Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO | 25, 50, 100 µg/mL | Not Specified | > 100 µM | [1][2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE2 | 25, 50, 100 µg/mL | Not Specified | - | [2][3] |

| SW 1353 Chondrosarcoma Cells | Lipopolysaccharide (LPS) | PGE2 | 40 µM | Significant Reduction | - | [4] |

Table 2: Inhibitory Effects of Gentiopicroside on Pro-inflammatory Cytokine Production

| Cell Line | Inflammatory Stimulus | Cytokine | Gentiopicroside Concentration | % Inhibition | IC50 Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 25, 50, 100 µg/mL | Not Specified | 18.2 µM (for TNF-α/IL-6) | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | Not Specified | Not Specified | 18.2 µM (for TNF-α/IL-6) | |

| Human Fibroblast-Like Synoviocytes (RA-FLS) | Tumor Necrosis Factor-α (TNF-α) | IL-1β | 5, 10, 25 µM | Dose-dependent decrease | - | |

| Human Fibroblast-Like Synoviocytes (RA-FLS) | Tumor Necrosis Factor-α (TNF-α) | IL-6 | 5, 10, 25 µM | Dose-dependent decrease | - | |

| SW 1353 Chondrosarcoma Cells | Lipopolysaccharide (LPS) | IL-1β | 40 µM | Significant Reduction | - | |

| Human RA-FLS | Tumor Necrosis Factor-α (TNF-α) | IL-1β | 50, 100 µM | Significant Reduction | - | |

| Human RA-FLS | Tumor Necrosis Factor-α (TNF-α) | IL-6 | 50, 100 µM | Significant Reduction | - | |

| HaCaT Keratinocytes | Tumor Necrosis Factor-α (TNF-α) | IL-6, IL-23A | Not Specified | Downregulated mRNA levels | - |

Molecular Mechanisms of Action: Signaling Pathways

Gentiopicroside exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In vitro studies have demonstrated that Gentiopicroside can suppress the activation of this pathway. The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK) α/β and the subsequent degradation of the inhibitor of NF-κB (IκBα). This prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gentiopicroside ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Gentiopicroside: A Comprehensive Technical Guide to its Role in Regulating Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiopicroside (GPS), a secoiridoid glycoside primarily isolated from the roots of plants in the Gentianaceae family, has a long history of use in traditional medicine.[1][2] Modern pharmacological research has identified GPS as a molecule with a wide array of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of gentiopicroside, with a specific focus on its modulation of critical intracellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Signaling Pathways Modulated by Gentiopicroside

Gentiopicroside exerts its diverse pharmacological effects by targeting and modulating several key signaling pathways that are fundamental to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress. The primary pathways influenced by GPS include the PI3K/Akt, MAPK, NF-κB, and Nrf2 signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. Gentiopicroside has been shown to modulate the PI3K/Akt pathway in various contexts.

In the context of cancer, GPS has been observed to inhibit the proliferation of gastric cancer cells by regulating the EGFR/PI3K/Akt signaling pathway. In diabetic models, GPS has been shown to ameliorate glucose and lipid metabolism disorders by activating the FGFR1/PI3K/Akt pathway. It has also been found to restore the PI3K/Akt signaling pathway by inhibiting the interaction between PAQR3 and the PI3K catalytic subunit in the context of disordered glucose and lipid metabolism. Furthermore, in vascular smooth muscle cells, GPS has been demonstrated to produce vasodilation by deactivating the PI3K/Akt/Rho-Kinase pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPKs. Gentiopicroside has been shown to influence this pathway in various disease models.

In cervical cancer cells, GPS has been found to inhibit cell growth and migration through the reciprocal regulation of the MAPK and Akt signaling pathways. It also suppresses inflammatory responses by inhibiting the p38 MAPK pathway. Specifically, in lipopolysaccharide-induced inflammatory models, GPS has been shown to down-regulate the phosphorylation of JNK and p38 MAPKs. The anti-inflammatory mechanism of gentiopicroside has been linked to the inhibition of P38, ERK, and JNK phosphorylation in the MAPK pathway, leading to reduced COX-2 expression and PGE2 production.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, immune function, and cell survival. Aberrant NF-κB activation is associated with chronic inflammatory diseases and cancer. Gentiopicroside has demonstrated potent anti-inflammatory effects through the inhibition of this pathway.

GPS has been shown to diminish the TLR4/NF-κB signaling pathway. It suppresses the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus. In models of diabetic renal tubulointerstitial fibrosis, gentiopicroside has been found to ameliorate the condition by inhibiting the AT1R/CK2/NF-κB pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, protecting cells from oxidative stress. Gentiopicroside has been identified as an activator of this protective pathway.

GPS has been shown to activate the Keap1-Nrf2 pathway, leading to enhanced cellular antioxidant defenses. It promotes the nuclear translocation of Nrf2, which subsequently upregulates the expression of downstream antioxidant genes. This activation of the Nrf2 pathway by gentiopicroside has been shown to alleviate oxidative stress and lipid accumulation in models of non-alcoholic fatty liver disease.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of gentiopicroside.

Table 1: IC50 Values of Gentiopicroside in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HGC-27 | Gastric Cancer | Not specified, but significant growth inhibition at 25-400 µM | |

| SKOV3 | Ovarian Cancer | 20 | |

| HeLa | Cervical Cancer | Not specified, but anti-proliferative effects observed |

Table 2: Effective Concentrations of Gentiopicroside in In Vitro Models

| Cell Line/Model | Condition | Effective Concentration (µM) | Observed Effect | Reference |

| Isolated Rat Thoracic Aorta | Phenylephrine-induced contraction | 20, 80, 160 | Vasodilation | |

| HepG2 cells | Palmitic acid-induced metabolic disorder | 5 - 320 (80 µM showed similar effects to 250 µM metformin) | Improved glycolipid metabolism | |

| SW 1353 chondrosarcoma cells | LPS-induced inflammation | 10, 20, 40 | Reduced inflammatory response and hypertrophy | |

| Human fibroblast-like synoviocytes (RA-FLS) | TNF-α-stimulated | 5 - 25 | Decreased IL-1β and IL-6 mRNA levels |

Table 3: In Vivo Efficacy of Gentiopicroside

| Animal Model | Disease/Condition | Dosage | Outcome | Reference |

| Male C57BL/6 mice | Gouty arthritis | 100 and 200 mg/kg p.o. | Reduced swelling, analgesic properties, inhibited inflammatory markers | |

| Rats | Sepsis-induced Acute Lung Injury | 25 and 50 mg/kg | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol is a generalized procedure for assessing the effect of gentiopicroside on cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Gentiopicroside (GPS) stock solution

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Gentiopicroside Treatment: Prepare serial dilutions of GPS in complete medium. Remove the old medium from the wells and add 100 µL of the GPS-containing medium at various concentrations. Include a vehicle control group (medium with the same concentration of solvent used to dissolve GPS, e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Addition of Reagent:

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Measurement:

-

For CCK-8 assay: Measure the absorbance at 450 nm using a microplate reader.

-

For MTT assay: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol outlines the general steps for detecting the protein expression levels of key signaling molecules modulated by gentiopicroside.

Materials:

-

Cell or tissue samples treated with gentiopicroside

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-Nrf2, etc.)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay

This protocol describes a method to assess the activation of Nrf2 by examining its translocation from the cytoplasm to the nucleus.

Materials:

-

Cells treated with gentiopicroside

-

Nuclear and cytoplasmic extraction kit

-

Western blot analysis materials (as described above)

-

Immunofluorescence microscopy materials (optional)

Procedure using Western Blot:

-

Cell Treatment: Treat cells with gentiopicroside for the desired time.

-

Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates using a specialized kit according to the manufacturer's instructions.

-

Western Blot: Perform Western blot analysis on both the cytoplasmic and nuclear fractions.

-

Detection: Probe the membranes with an anti-Nrf2 antibody. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.

-

Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 translocation.

Procedure using Immunofluorescence:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with gentiopicroside.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block with a suitable blocking buffer.

-

Primary Antibody Incubation: Incubate with an anti-Nrf2 antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Co-localization of the Nrf2 signal with the nuclear stain indicates nuclear translocation.

Conclusion

Gentiopicroside is a promising natural compound with a multi-targeted mechanism of action, primarily centered on the regulation of key intracellular signaling pathways. Its ability to modulate the PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways provides a molecular basis for its observed anti-inflammatory, anti-cancer, and other therapeutic effects. This technical guide has provided a comprehensive overview of the current understanding of gentiopicroside's role in signaling pathway regulation, supported by quantitative data and detailed experimental protocols. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of gentiopicroside in various human diseases.

References

- 1. Gentiopicroside Produces Endothelium-Independent Vasodilation by Deactivating the PI3K/Akt/Rho-Kinase Pathway in Isolated Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Bioavailability and Pharmacokinetics of Gentiopicroside in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Gentiopicroside, a major active secoiridoid glycoside from Gentiana species, in various animal models. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes metabolic and experimental workflows to support further research and development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of Gentiopicroside have been investigated in several preclinical animal models, primarily in rats and mice. The data reveals rapid absorption but generally low to moderate oral bioavailability, which can be significantly influenced by the formulation administered.

Pharmacokinetics of Gentiopicroside in Mice

Studies in mice indicate that Gentiopicroside is quickly absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately 0.5 hours.[1][2] The absolute oral bioavailability has been reported to be around 39.6%.[1][2] The elimination half-life is shorter after oral administration compared to intravenous infusion.[1]

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | 150 mg/kg | Not Specified | |

| Cmax (µg/mL) | 55 | - | |

| Tmax (h) | 0.50 | - | |

| T1/2 (h) | 2.8 | 6.1 | |

| Bioavailability (%) | 39.6 | - |

Pharmacokinetics of Gentiopicroside in Rats

In rats, the pharmacokinetics of Gentiopicroside have been studied using the pure compound as well as in the form of herbal decoctions. The bioavailability of Gentiopicroside appears to be significantly enhanced when administered as a decoction of Radix Gentianae or Gentiana macrophylla compared to the purified compound alone. For instance, a decoction of Radix Gentianae increased the bioavailability by 2.5 times. However, when administered as part of a more complex herbal formula like Longdan Xiegan Tang, the bioavailability was found to be markedly worse than the pure compound.

| Parameter | Oral (Pure GPS) | Oral (Decoction - DRG) | Oral (Decoction - DGM) | Intravenous (Pure GPS) | Reference |

| Dose | 150 mg/kg | 150 mg/kg equivalent | 150 mg/kg equivalent | 30 mg/kg | |

| Cmax (µg/mL) | 5.78 ± 2.24 | 10.53 ± 3.20 | 7.43 ± 1.64 | - | |

| Tmax (h) | 0.75 ± 0.62 | 1.60 ± 0.76 | 2.08 ± 0.74 | - | |

| AUC (µg·h/mL) | 32.67 ± 12.9 | 83.49 ± 20.8 | 59.43 ± 12.9 | - | |

| T1/2 (h) | 3.35 ± 0.76 | - | - | - |

| Parameter | Oral (Pure GPS) | Oral (Decoction - DG) | Oral (Decoction - LXT) | Reference |

| Dose | 150 mg/kg | 150 mg/kg equivalent | 150 mg/kg equivalent | |

| AUC (µg·h/mL) | 32.7 ± 12.9 | 70.0 ± 13.9 | 19.1 ± 5.9 | |

| T1/2 (h) | 3.35 ± 0.76 | 6.21 ± 3.07 | 3.83 ± 1.54 |

GPS: Gentiopicroside, DRG: Decoction of Radix Gentianae, DGM: Decoction of Gentiana macrophylla, DG: Decoction of Gentianae, LXT: Longdan Xiegan Tang

A separate study in rats reported a lower oral bioavailability of 10.3% for pure Gentiopicroside.

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | 100 mg/kg | 5 mg/kg | |

| AUC (min·µg/mL) | 1163 ± 273 | 565 ± 95.1 | |

| T1/2 (min) | 106 ± 17 | 71 ± 9 | |

| Bioavailability (%) | 10.3 ± 2.4 | - |

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic and bioavailability studies of Gentiopicroside in animal models.

Animal Models and Husbandry

-

Species: Male and female Wistar or Sprague-Dawley rats, and mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water.

-

Acclimatization: A minimum of one week of acclimatization to the laboratory environment is standard before the commencement of experiments.

-

Fasting: Animals are generally fasted for 12 hours prior to drug administration, with continued access to water.

Drug Administration

-

Oral Administration (p.o.): Gentiopicroside, either as a pure compound or as an herbal extract, is typically dissolved or suspended in a suitable vehicle such as water or a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Administration is performed via oral gavage.

-

Intravenous Administration (i.v.): For intravenous studies, Gentiopicroside is dissolved in a sterile vehicle like saline. Administration is typically via the tail vein.

Blood Sampling

-

Route: Blood samples are collected from the jugular vein or retro-orbital plexus.

-

Time Points: A typical sampling schedule for oral administration includes pre-dose (0 h) and multiple time points post-administration, for example: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. For intravenous administration, the initial time points are more frequent.

-

Processing: Blood samples are collected into heparinized tubes and immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is then stored at -20°C or -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A rapid and sensitive ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method is commonly employed for the simultaneous determination of Gentiopicroside and its metabolites in plasma.

-

Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method. For instance, ethyl acetate-isopropanol (95:5, v/v) can be used as the extraction solvent. An internal standard (e.g., paeoniflorin or swertiamarin) is added to the plasma before extraction.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Shim-pack XR-ODS C18, 75 mm × 3.0 mm, 2.2 μm or ACQUITY UPLC® BEH C18, 2.1×50mm, 1.7μm) is commonly used.

-

Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of methanol and 0.1% formic acid in water.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode is used.

-

Detection Mode: Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Gentiopicroside and its metabolites. For example, a transition for Gentiopicroside can be m/z 401.0 → 179.0.

-

-

Validation: The method is validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a typical Gentiopicroside pharmacokinetic study in animal models.

Proposed Metabolic Pathway of Gentiopicroside

Gentiopicroside undergoes significant metabolism, primarily mediated by intestinal flora. The initial step is the hydrolysis of the glucose moiety, followed by further transformations. Cytochrome P450 enzymes may also be involved in its metabolism.

Caption: Proposed metabolic pathway of Gentiopicroside in vivo.

Conclusion

The pharmacokinetic profile of Gentiopicroside in animal models is characterized by rapid absorption and elimination, with oral bioavailability being a key variable influenced by the formulation. The administration of Gentiopicroside in traditional decoction forms can significantly enhance its systemic exposure compared to the administration of the pure compound. The metabolism is heavily influenced by the gut microbiota, leading to the formation of several metabolites which may also contribute to the overall pharmacological activity. The detailed experimental protocols and analytical methods described herein provide a foundation for designing and conducting further preclinical studies to optimize the delivery and therapeutic efficacy of Gentiopicroside. Future research should focus on developing formulations that can improve the oral bioavailability and prolong the in vivo residence time of this promising natural compound.

References

Gentiopicroside's Molecular Onslaught on Gastric Cancer: A Technical Guide

For Immediate Release

[City, State] – [Date] – Gentiopicroside, a potent iridoid glycoside extracted from Gentiana species, is demonstrating significant promise as a multi-targeted therapeutic agent against gastric cancer. A growing body of preclinical evidence elucidates its mechanisms of action, revealing its ability to induce programmed cell death, halt cell cycle progression, and modulate key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the molecular targets of Gentiopicroside in gastric cancer, offering researchers, scientists, and drug development professionals a comprehensive resource to inform further investigation and therapeutic development.

Abstract

Gastric cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1][2][3][4] Gentiopicroside has emerged as a compelling candidate, exhibiting selective cytotoxicity against gastric cancer cells while sparing normal gastric epithelial cells.[1] This document synthesizes the current understanding of Gentiopicroside's anti-cancer effects, detailing its impact on cellular processes and the intricate signaling networks it perturbs. Through a meticulous review of recent studies, we present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Efficacy and Cytotoxicity of Gentiopicroside

Gentiopicroside has been shown to inhibit the proliferation of various gastric cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic potency.

| Cell Line | IC50 Value (µM) for 48h | Reference |

| HGC-27 | 62.03 ± 7.63 | |

| Other GC Cells | 62-205 |

Table 1: IC50 values of Gentiopicroside in gastric cancer cell lines.

Molecular Mechanisms of Action

Gentiopicroside exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis, necroptosis, and causing cell cycle arrest. These cellular outcomes are orchestrated by its modulation of several critical signaling pathways.

Induction of Apoptosis

Gentiopicroside is a potent inducer of apoptosis in gastric cancer cells. Studies have shown that treatment with Gentiopicroside leads to a significant increase in the apoptotic cell population. This is achieved through the regulation of key apoptotic proteins. Specifically, Gentiopicroside treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. Furthermore, it can induce mitochondrial apoptosis.

Induction of Necroptosis

Recent evidence suggests that Gentiopicroside can also induce necroptosis, a form of programmed necrosis, in gastric cancer cells. This is particularly relevant in apoptosis-resistant cancers. Gentiopicroside treatment has been shown to increase the levels of phosphorylated receptor-interacting protein kinase 3 (p-RIPK3), a key mediator of necroptosis. Molecular docking studies have indicated that Gentiopicroside can bind to key necroptosis-related proteins including RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL).

Cell Cycle Arrest

Gentiopicroside has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, in gastric cancer cells. This is accompanied by a decrease in the proportion of cells in the S phase, indicating an inhibition of DNA synthesis and cell proliferation. The mechanism underlying this cell cycle arrest involves the downregulation of key cell cycle regulatory proteins, including Cyclin D1 (CCND1) and Cyclin E1 (CCNE1).

Key Signaling Pathways Modulated by Gentiopicroside

The diverse anti-cancer effects of Gentiopicroside are a consequence of its ability to interfere with multiple oncogenic signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in gastric cancer. Gentiopicroside has been shown to inhibit this pathway by reducing the phosphorylation of Akt (p-Akt). This inhibition of the PI3K/Akt pathway is a key mechanism through which Gentiopicroside suppresses gastric cancer cell proliferation and induces apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Gentiopicroside has been shown to modulate the MAPK pathway, specifically by increasing the phosphorylation of p38 (p-p38). The activation of p38 MAPK is often associated with the induction of apoptosis and cell cycle arrest.

Keap1/Nrf2/ARE Signaling Pathway

Gentiopicroside has been found to promote oxidative stress and apoptosis in gastric cancer cells by inhibiting the Keap1/Nrf2/ARE signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Gentiopicroside treatment leads to decreased expression of Nrf2 and Antioxidant Response Element (ARE), and increased expression of Keap1. This results in increased levels of malondialdehyde (MDA) and NADPH oxidase activity, and decreased superoxide dismutase (SOD) activity, indicative of heightened oxidative stress.

EGFR/PI3K/AKT Signaling Pathway

Gentiopicroside has been shown to inhibit the progression of gastric cancer by modulating the EGFR/PI3K/AKT signaling pathway. It reduces the expression of Epidermal Growth Factor Receptor (EGFR), which in turn inhibits the activation of the downstream PI3K/AKT axis. This inhibition of EGFR signaling contributes to the suppression of proliferation, invasion, and migration of gastric cancer cells.

HIF-1 Signaling Pathway

Gentiopicroside can induce necroptosis in gastric cancer cells by modulating the HIF-1 signaling pathway. Studies have shown that Gentiopicroside treatment up-regulates HIF-1α levels, which is linked to the activation of necroptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of Gentiopicroside.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Gentiopicroside on gastric cancer cells.

-

Procedure:

-

Seed gastric cancer cells (e.g., HGC-27, AGS, SGC7901) in 96-well plates.

-

After cell attachment, treat with various concentrations of Gentiopicroside (e.g., 0, 25, 50, 100, 200, 400 µM) for different time points (e.g., 24h, 48h, 72h).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells after Gentiopicroside treatment.

-

Procedure:

-

Treat gastric cancer cells with Gentiopicroside at a specific concentration (e.g., 100 µM) for a designated time (e.g., 48h).

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of Gentiopicroside on cell cycle distribution.

-

Procedure:

-

Treat cells with Gentiopicroside as described for the apoptosis assay.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Objective: To determine the expression levels of specific proteins in key signaling pathways.

-

Procedure:

-

Treat gastric cancer cells with Gentiopicroside.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., CCND1, CCNE1, p-AKT, p-p38, Keap1, Nrf2, Bax, Bcl-2, p-RIPK3).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Molecular Docking

-

Objective: To predict the binding affinity and interaction between Gentiopicroside and its potential protein targets.

-

Procedure:

-

Obtain the 3D structure of the target protein (e.g., CCND1, RIPK1, RIPK3, MLKL) from a protein data bank.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of Gentiopicroside and optimize its geometry.

-

Define the binding site on the target protein.

-

Perform the docking simulation using software like AutoDock or LeDock.

-

Analyze the docking results, including the binding energy (e.g., vina score) and the interaction modes (e.g., hydrogen bonds). A lower binding energy generally indicates a stronger binding affinity.

-

Conclusion and Future Directions

Gentiopicroside presents a compelling profile as a potential therapeutic agent for gastric cancer. Its ability to simultaneously modulate multiple key oncogenic pathways, including PI3K/Akt, MAPK, and Keap1/Nrf2/ARE, underscores its potential to overcome the complexity and heterogeneity of this disease. The induction of multiple forms of programmed cell death, namely apoptosis and necroptosis, further strengthens its therapeutic promise.

Future research should focus on validating these preclinical findings in in vivo animal models to assess the efficacy, safety, and pharmacokinetic profile of Gentiopicroside. Further investigation into its effects on metastasis and angiogenesis is also warranted. The synergistic potential of Gentiopicroside in combination with existing chemotherapeutic agents or targeted therapies should be explored to devise more effective treatment regimens for gastric cancer. The detailed molecular insights provided in this guide offer a solid foundation for the continued development of Gentiopicroside as a novel anti-cancer therapeutic.

References

The Neuroprotective Potential of Gentiopicroside: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Gentiopicroside (GPS), a secoiridoid glycoside predominantly found in plants of the Gentiana species, has emerged as a promising neuroprotective agent in a variety of preclinical studies. Its multifaceted mechanism of action, targeting key pathological processes in neurodegenerative diseases and acute brain injury, positions it as a compelling candidate for further investigation and therapeutic development. This technical guide provides an in-depth overview of the neuroprotective properties of gentiopicroside, with a focus on quantitative data from preclinical models, detailed experimental protocols, and the intricate signaling pathways through which it exerts its effects.

Core Mechanisms of Neuroprotection

Preclinical evidence strongly suggests that gentiopicroside's neuroprotective effects stem from its ability to modulate several critical cellular processes that are often dysregulated in neurological disorders. These core mechanisms include:

-

Anti-inflammatory Action: Gentiopicroside has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[1][2] It achieves this by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] This anti-inflammatory activity is largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

-

Antioxidant Effects: The compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of downstream antioxidant enzymes, which help to mitigate oxidative stress, a key contributor to neuronal damage in many neurodegenerative conditions.

-

Inhibition of Programmed Cell Death: Gentiopicroside demonstrates potent anti-apoptotic properties by modulating the expression of key proteins in the apoptotic cascade. Furthermore, it has been shown to inhibit two other forms of programmed cell death implicated in neurodegeneration: ferroptosis, an iron-dependent form of cell death, and pyroptosis, an inflammatory form of cell death.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of gentiopicroside in various models of neurological disorders.

Table 1: In Vivo Studies on Gentiopicroside in Models of Neurodegeneration and Stroke

| Disease Model | Animal Model | Gentiopicroside Dosage | Treatment Duration | Key Findings | Reference(s) |

| Parkinson's Disease | 6-OHDA-induced rats | Not Specified | Not Specified | Improved motor deficits and restored nigral TH-positive neurons. | |

| Parkinson's Disease | MPTP-induced mice | Not Specified | Not Specified | Mitigated motor deficits and neurological impairments. | |

| Cerebral Ischemia/Reperfusion | Rat model | 25, 50, or 100 mg/kg (gavage) | Not Specified | Alleviated cerebral injury, decreased cerebral infarction volume, and reduced brain water content. |

Table 2: In Vitro Studies on Gentiopicroside in Cellular Models of Neurological Injury

| Cellular Model | Cell Type | Gentiopicroside Concentration | Treatment Condition | Key Findings | Reference(s) |

| Parkinson's Disease | MPP+-treated SH-SY5Y cells | Not Specified | Not Specified | Preserved cell viability and suppressed NF-κB activity. | |

| Parkinson's Disease | MPP+-treated BV-2 microglia | Not Specified | Not Specified | Protected against inflammatory cytokine production and pyroptosis. | |

| Cerebral Ischemia | OGD/R-treated neuronal cells | 25, 50, or 100 µM | Not Specified | Increased cell viability and proliferation, and decreased apoptosis. | |

| Neuroinflammation | LPS-induced primary astrocytes | Not Specified | Not Specified | Inhibited the release of TNF-α, IL-1β, nitric oxide, and prostaglandin E. |

Detailed Experimental Protocols

This section outlines the methodologies for key preclinical models used to evaluate the neuroprotective properties of gentiopicroside.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to mimic the progressive loss of dopaminergic neurons in Parkinson's disease.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rats (e.g., with ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA hydrochloride (typically 2.5 μg/μL in saline with 0.2% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the striatum. Stereotaxic coordinates for the MFB are approximately: AP -4.4 mm, ML -1.0 mm, DV -7.8 mm relative to bregma.

-

The injection is performed slowly (e.g., 1 μL/minute), and the needle is left in place for several minutes post-injection to allow for diffusion.

-

Post-operative care includes monitoring for weight loss and providing easily accessible food and water.

-

-